Dracorhodin perchlorate

Stability Quality Control Angiogenesis

Dracorhodin perchlorate is the chemically synthesized, stable perchlorate salt that resolves the inherent instability and batch-to-batch variability of natural dracorhodin. Unlike crude Dragon's blood extracts, this well-defined molecular entity delivers consistent pro-apoptotic, pro-angiogenic, and TLR4-modulating activity across experiments. Ideal as a reproducible positive control, calibration standard for wound-healing assays, and a benchmark for oncology studies (IC50 40.18 µM in PC-3). Prioritize for targeted topical formulations in diabetic wound models. Procure ≥98% purity for reliable preclinical outcomes.

Molecular Formula C17H15ClO7
Molecular Weight 366.7 g/mol
Cat. No. B607202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDracorhodin perchlorate
SynonymsDracorhodin Perchlorate
Molecular FormulaC17H15ClO7
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)
InChIKeyKRTYZFUODYMZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dracorhodin Perchlorate: A Stable Synthetic Analog of Dracorhodin with Differentiated Biological Activity for Research and Development


Dracorhodin perchlorate is a chemically synthesized, stable perchlorate salt form of dracorhodin, a naturally occurring anthocyanin red pigment found in Dragon's blood (Daemonorops draco) [1]. Dracorhodin perchlorate serves as a pro-apoptotic agent and is widely utilized in research for its anti-tumor, pro-angiogenic, and wound-healing properties, acting through modulation of multiple signaling pathways, including PI3K/Akt, NF-κB, and TLR4 .

Why Dracorhodin Perchlorate Cannot Be Substituted with Crude Dragon's Blood Extracts or Unstabilized Dracorhodin


While the bioactive component dracorhodin is present in Dragon's blood, its inherent instability leads to variable and unreliable biological activity in commercial samples, even when HPLC quantification suggests similar dracorhodin content [1]. The chemically synthesized perchlorate salt provides a stable, well-defined molecular entity that eliminates this variability [2]. Substitution with crude extracts or the unstable parent compound dracorhodin introduces significant batch-to-batch inconsistencies in potency and toxicity, as demonstrated in zebrafish models, making dracorhodin perchlorate the necessary and verifiable standard for reproducible research and consistent formulation development [1].

Quantitative Evidence of Dracorhodin Perchlorate Differentiation Against Key Comparators


Chemical Stability and Biological Activity Consistency Versus Dracorhodin in Dragon's Blood

Dracorhodin perchlorate is the stable salt form of dracorhodin, which is known to be relatively unstable and easily reduced [1]. This stability directly translates to consistent biological activity. In a zebrafish embryo angiogenesis model, while commercial Dragon's blood samples contained similar amounts of dracorhodin (by HPLC), they exhibited highly variable pro-angiogenic effects and toxicity profiles [2]. Dracorhodin perchlorate, as a defined chemical entity, provides a reliable and reproducible baseline for biological assays, eliminating the batch-to-batch variability inherent to natural extracts [2].

Stability Quality Control Angiogenesis Zebrafish Model

Enhanced Wound Healing Efficacy via Targeted Delivery Compared to Non-Targeted Formulation

The efficacy of dracorhodin perchlorate in wound healing is significantly amplified when delivered via an inflammation-targeted emulsion gel. Compared to a non-targeted emulsion gel of the same compound, the targeted formulation demonstrated superior performance [1]. The targeted gel had a significantly lower zeta potential (-51.6 mV) compared to the non-targeted gel (-17.1 mV), indicating better stability and enhanced transdermal penetration [1]. Critically, this translated to improved biochemical outcomes: on day 7, bFGF expression was 45.5% higher, and on day 14, EGF expression was 49.9% higher in the targeted gel group compared to the non-targeted group [1].

Wound Healing Drug Delivery Targeted Therapy Growth Factors

Potent Anti-Proliferative Activity in Prostate Cancer Cells (PC-3)

Dracorhodin perchlorate exhibits a quantifiable and potent inhibitory effect on the proliferation of human prostate cancer PC-3 cells [1]. The compound demonstrated a 24-hour IC50 value of 40.18 µmol/L [1]. Furthermore, treatment with a sub-IC50 concentration of 20 µmol/L was sufficient to reduce the cell clone formation rate by 86%, indicating a strong and durable anti-proliferative effect [1]. This effect is dose- and time-dependent, with cellular apoptotic rates increasing from 8.43% to 47.71% across a concentration range of 10-40 µmol/L over 24 hours [1].

Oncology Prostate Cancer Anti-Proliferative Apoptosis

Induction of Apoptosis in Leukemia Cells via Caspase and MAPK Pathway Activation

In human premyelocytic leukemia HL-60 cells, dracorhodin perchlorate induces cell death through a well-defined apoptotic pathway [1]. Mechanistically, it activates multiple caspases, including caspase-1, -3, -8, -9, and -10, with caspase inhibitors partially reversing the cell death, confirming caspase dependence [1]. The compound also up-regulates the pro-apoptotic mitochondrial protein ratio Bax/Bcl-XL and triggers the phosphorylation of ERK, JNK, and p38 MAPK signaling pathways [1]. The cell death was partially reduced by specific MAPK inhibitors (MEK, JNK, and p38 MAPK), demonstrating the involvement of these pathways in the compound's pro-apoptotic mechanism [1].

Oncology Leukemia Apoptosis MAPK Pathway Caspase

Modulation of Inflammation via TLR4 Pathway in Diabetic Wound Healing

In a diabetic rat wound model, dracorhodin perchlorate (DP) treatment (0.2 mg/mL ointment) demonstrated a targeted anti-inflammatory effect by alleviating the prolonged inflammatory cell infiltration and the heightened activity of the TLR4 pathway caused by diabetes [1]. DP treatment not only reduced inflammatory markers but also promoted wound healing by significantly increasing the protein expression of endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) content during the later stages of repair [1]. This dual action—reducing excessive inflammation while promoting vasodilation and tissue regeneration—differentiates its mechanism in a diabetic context.

Wound Healing Diabetes Inflammation TLR4 Pathway eNOS

Optimal Research and Industrial Application Scenarios for Dracorhodin Perchlorate Based on Evidence


Reference Standard for Dragon's Blood Bioactivity Assays

Given the evidence that commercial Dragon's blood samples exhibit highly variable bioactivity despite similar dracorhodin content, dracorhodin perchlorate is optimally positioned as a reproducible, positive control and calibration standard in any assay evaluating the pro-angiogenic or wound-healing potential of Dragon's blood-derived products [1]. This application ensures that biological activity, rather than just chemical content, is accurately assessed and benchmarked.

Development of Targeted Topical Formulations for Enhanced Wound Healing

The data showing a 45.5% and 49.9% improvement in bFGF and EGF expression, respectively, with an inflammation-targeted emulsion gel compared to a non-targeted gel, provides a clear directive for industrial formulation development [2]. Dracorhodin perchlorate should be prioritized for development in targeted delivery systems (e.g., gels, creams, patches) designed for chronic, inflamed, or diabetic wounds, where maximizing local growth factor expression is critical for efficacy.

Preclinical Oncology Research in Prostate and Leukemia Cancer Models

With a defined IC50 of 40.18 µmol/L in PC-3 prostate cancer cells and a well-characterized caspase- and MAPK-dependent apoptotic mechanism in HL-60 leukemia cells, dracorhodin perchlorate is an ideal candidate for preclinical oncology studies [3][4]. Researchers can utilize this compound to investigate combination therapies, mechanisms of resistance, or as a benchmark for novel analogs in these specific cancer types.

Investigational Agent for Diabetic Wound Healing and Inflammation Modulation

The evidence that dracorhodin perchlorate specifically attenuates the diabetes-exacerbated TLR4 inflammatory pathway while boosting eNOS/NO for tissue repair makes it a compelling candidate for further preclinical and eventual clinical investigation as a topical agent for diabetic foot ulcers and other hard-to-heal wounds in diabetic patients [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dracorhodin perchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.